O-(4-Nitrobenzyl)hydroxylamine hydrochloride

Catalog No.
S569359
CAS No.
2086-26-2
M.F
C7H9ClN2O3
M. Wt
204.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(4-Nitrobenzyl)hydroxylamine hydrochloride

CAS Number

2086-26-2

Product Name

O-(4-Nitrobenzyl)hydroxylamine hydrochloride

IUPAC Name

O-[(4-nitrophenyl)methyl]hydroxylamine;hydrochloride

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

InChI

InChI=1S/C7H8N2O3.ClH/c8-12-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H

InChI Key

LKCAFSOYOMFQSL-UHFFFAOYSA-N

SMILES

Array

Synonyms

O-[(4-nitrophenyl)methyl]hydroxylamine Hydrochloride; p-Nitrobenzyloxyamine Hydrochloride; O-(p-Nitrobenzyl)hydroxylamine Monohydrochloride; 4-Nitrobenzyloxyamine Hydrochloride;

Canonical SMILES

C1=CC(=CC=C1CO[NH3+])[N+](=O)[O-].Cl

The exact mass of the compound O-(4-Nitrobenzyl)hydroxylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79411. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

O-(4-Nitrobenzyl)hydroxylamine hydrochloride (CAS 2086-26-2) is a specialized, UV-active hydroxylamine derivative supplied as a stable, weighable hydrochloride salt. Unlike unsubstituted hydroxylamine or generic O-benzyl analogs, this compound features a strongly electron-withdrawing and chromophoric 4-nitrobenzyl moiety. In industrial and research procurement, it is primarily sourced as a high-sensitivity derivatization reagent for HPLC-UV analysis of carbonyls, a specific hapten-forming tag for DNA lesion quantification, and an orthogonally cleavable precursor for N-hydroxypeptide synthesis. Its stable salt form ensures reproducible stoichiometry in quantitative derivatization workflows, making it a critical reagent where standard oxime formation is insufficient for downstream detection or selective cleavage.

Substituting O-(4-Nitrobenzyl)hydroxylamine hydrochloride with generic O-benzylhydroxylamine or unsubstituted hydroxylamine leads to immediate failure in specialized analytical and synthetic workflows. In chromatographic applications, standard oximes lack the strong UV absorbance provided by the p-nitro group, drastically reducing the sensitivity of HPLC-UV detection for neutral and sialylated oligosaccharides [2]. Furthermore, in immunological assays for DNA abasic sites, antibodies raised against the 4-nitrobenzyl oxime linkage exhibit strict structural requirements; substituting with O-benzylhydroxylamine results in a complete loss of antibody recognition (IC50 > 1 mM), rendering the assay non-functional [1]. For synthetic applications, the electronic effects of the nitro group alter the cleavage conditions of the protecting group, meaning generic benzyl ethers will not deprotect orthogonally under the same mild reductive conditions.

Quantitative Derivatization and UV Sensitization of Oligosaccharides

For the HPLC-UV analysis of complex carbohydrates, O-(4-Nitrobenzyl)hydroxylamine (PNB) provides enhanced detection capabilities compared to non-chromophoric hydroxylamines. Research demonstrates that PNB enables the rapid, quantitative derivatization of both neutral and sialylated oligosaccharides without inducing detectable desialylation. The resulting N-(p-nitrobenzyloxy)aminoalditol derivatives possess a strong UV chromophore, allowing for high-sensitivity resolution using reversed-phase chromatography, a performance metric unattainable with standard O-benzylhydroxylamine [1].

Evidence DimensionUV Detectability and Derivatization Yield
Target Compound DataQuantitative yield with strong UV absorbance enabling high-sensitivity HPLC detection.
Comparator Or BaselineUnsubstituted hydroxylamines / O-benzylhydroxylamine (Lacks UV chromophore for high-sensitivity HPLC).
Quantified DifferenceEnables high-sensitivity UV detection of intact sialylated oligosaccharides without desialylation.
ConditionsReversed-phase HPLC-UV of N-(p-nitrobenzyloxy)aminoalditol derivatives.

Buyers requiring high-sensitivity chromatographic detection of complex carbohydrates must procure the 4-nitrobenzyl derivative to ensure adequate UV absorbance.

Absolute Specificity in Monoclonal Antibody Recognition of DNA Lesions

In the quantification of apurinic/apyrimidinic (AP) sites in DNA, the lesion is tagged via oxime linkage. Monoclonal antibodies developed against this tag are highly specific to the 4-nitrobenzyl moiety. Hapten inhibition assays reveal an IC50 of 0.3 to 7 µM for 4-nitrobenzylhydroxylamine derivatives. In direct contrast, O-benzylhydroxylamine derivatives show zero inhibition even at concentrations up to 1 mM. This strict structural requirement dictates that the 4-nitrobenzyl variant is absolutely mandatory for these established ELISA-based DNA damage assays [1].

Evidence DimensionAntibody Recognition (IC50 in hapten inhibition assay)
Target Compound DataIC50 = 0.3 - 7 µM
Comparator Or BaselineO-benzylhydroxylamine derivatives (IC50 > 1000 µM / No inhibition)
Quantified Difference>140-fold to >3000-fold difference in antibody binding affinity.
ConditionsHapten inhibition assay for monoclonal antibody against 5'-phosphodeoxyribosyl O-4-nitrobenzyl hydroxylamine.

Procurement for DNA abasic site quantification kits or assays strictly requires the 4-nitrobenzyl compound, as generic benzyl analogs are entirely unrecognized by the detection antibodies.

Orthogonal Precursor for N-(4-Nitrobenzyloxy)-Amino Acids

O-(4-Nitrobenzyl)hydroxylamine hydrochloride is specifically utilized as a foundational biochemical reagent to synthesize N-(4-nitrobenzyloxy)-amino acids. These protected building blocks are critical for unambiguous N-hydroxypeptide synthesis. The strongly electron-withdrawing nature of the 4-nitro group differentiates its cleavage profile from standard O-benzyl protecting groups, allowing for orthogonal deprotection strategies—such as specific reductive cleavage—that preserve other sensitive moieties within complex peptide sequences .

Evidence DimensionProtecting Group Cleavage Profile
Target Compound DataOrthogonal reductive cleavage enabled by the nitro group.
Comparator Or BaselineStandard Benzyl ether (Requires different, often harsher or less selective deprotection conditions).
Quantified DifferenceEnables specific N-hydroxypeptide synthesis routes incompatible with standard benzyl protection.
ConditionsSolid-phase or solution-phase N-hydroxypeptide synthesis.

Synthetic chemists must select the 4-nitrobenzyl derivative when designing peptide synthesis routes that require orthogonal deprotection of the hydroxylamine moiety.

High-Sensitivity HPLC-UV Analysis of Carbohydrates

O-(4-Nitrobenzyl)hydroxylamine hydrochloride is the required derivatization reagent when analyzing neutral and sialylated oligosaccharides via reversed-phase HPLC-UV. The p-nitrobenzyl group provides the necessary chromophore for UV detection, a feature absent in standard oxime derivatives [1].

ELISA-Based Quantification of DNA Abasic Sites

In genetic toxicology and DNA repair assays, this compound is used to tag apurinic/apyrimidinic (AP) sites. Procurement of the exact 4-nitrobenzyl derivative is mandatory, as the standard monoclonal antibodies used in these assays will not recognize generic benzylhydroxylamine tags [2].

Precursor for N-Hydroxypeptide Synthesis

For peptide chemists requiring orthogonal deprotection strategies, this compound serves as the starting material for N-(4-nitrobenzyloxy)-amino acids. The nitro group enables selective reductive cleavage conditions that preserve other functional groups during complex syntheses .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

204.0301698 Da

Monoisotopic Mass

204.0301698 Da

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2086-26-2

General Manufacturing Information

Hydroxylamine, O-[(4-nitrophenyl)methyl]-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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